

Application Notes and Protocols: Sonogashira Coupling Reactions with 1,3,5-Triethynylbenzene

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Compound of Interest

Compound Name: 1,3,5-Triethynylbenzene

Cat. No.: B1295396

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Sonogashira coupling reaction utilizing **1,3,5-triethynylbenzene** as a key building block for the synthesis of complex, C3-symmetric molecules. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of this versatile reaction in materials science and drug development.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.^[1] **1,3,5-Triethynylbenzene** is a valuable C3-symmetric core molecule used in the construction of larger, star-shaped molecules, dendrimers, and functional materials with unique electronic and photophysical properties.^{[2][3]} The threefold Sonogashira coupling of **1,3,5-triethynylbenzene** with various aryl halides allows for the creation of a diverse range of 1,3,5-tris(arylethynyl)benzene derivatives.

Applications

Derivatives of **1,3,5-triethynylbenzene** synthesized via Sonogashira coupling have significant applications in various fields:

- **Materials Science:** These C₃-symmetric molecules are precursors to carbon-rich materials, including graphdiyne analogues and covalent organic frameworks (COFs).
- **Organic Electronics:** The extended π -conjugation in these systems makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
- **Supramolecular Chemistry:** The rigid, planar structure of 1,3,5-tris(arylethynyl)benzenes facilitates their use as building blocks for self-assembling systems and molecular receptors.
- **Drug Development:** The scaffold can be functionalized to create complex molecules with potential biological activity, serving as rigid templates for the presentation of pharmacophores.

Quantitative Data

The following tables summarize the yields of Sonogashira coupling reactions involving **1,3,5-triethynylbenzene** and its direct precursor, 1,3,5-tribromobenzene.

Table 1: Three-fold Sonogashira Coupling of **1,3,5-Triethynylbenzene** with a Substituted Bromo Compound[2]

Coupling Partner	Catalyst	Product	Yield (%)
2-bromo-5-(2,5-diphenyloxadiazo-1-yl)benzene	[Pd(PPh ₃) ₂ Cl ₂]	C ₃ -symmetric star-shaped molecule	54

Table 2: Synthesis of 1,3,5-Tris(phenylethynyl)benzene Derivatives from **1,3,5-Triethynylbenzene**[4]

Aryl Halide	Product	Note
3-Bromoanisole	1,3,5-Tris(3-methoxyphenylethynyl)benzene	Yields not specified in abstract
Methyl-3-bromobenzoate	1,3,5-Tris(3-methylcarboxyphenylethynyl)benzene	Yields not specified in abstract

Table 3: Regiocontrolled Sonogashira Coupling of 1,3,5-Tribromobenzene with 1-ethynyl-4-(octyloxy)benzene[5]

Solvent	Et ₃ N (equiv.)	Yield of Mono-substituted Product (%)	Yield of Di-substituted Product (%)
Toluene/water (1:1)	4	74	20
Toluene/water (1:1)	3	80	12
Toluene/water (1:1)	2	90	8
Toluene	2	62	3
Water	2	70	5
Toluene/water (1:1)	1	78	18
Toluene	1	45	9

Reaction conditions: 1,3,5-tribromobenzene (1 equiv.), 1-ethynyl-4-(octyloxy)benzene (1 equiv.), PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), 60 °C.[5]

Experimental Protocols

Protocol 1: General Procedure for the Three-fold Sonogashira Coupling of 1,3,5-Triethynylbenzene with Aryl Halides

This protocol is a generalized procedure based on typical Sonogashira reaction conditions and specific examples from the literature.[\[2\]](#)[\[6\]](#)

Materials:

- **1,3,5-Triethynylbenzene**
- Aryl halide (e.g., substituted aryl iodide or bromide) (3.3 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
- Copper(I) iodide (CuI, 2-10 mol%)
- Anhydrous, degassed solvent (e.g., toluene, THF, or a mixture with an amine)
- Amine base (e.g., triethylamine, diisopropylamine, > 3 equivalents)
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions

Procedure:

- To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
- Add **1,3,5-triethynylbenzene** and the aryl halide to the flask.
- Add the anhydrous, degassed solvent and the amine base via syringe.
- Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
- Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of a C3-Symmetric Star-Shaped Molecule[2]

This protocol describes the synthesis of a specific star-shaped molecule.

Materials:

- **1,3,5-Triethynylbenzene**
- 2-bromo-5-(2,5-diphenyloxadiazolyl)benzene
- Bis(triphenylphosphine)palladium(II) dichloride ($[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous toluene

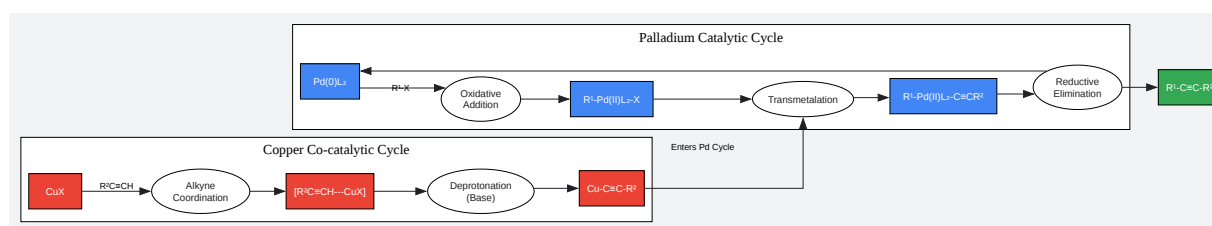
Procedure:

- Combine **1,3,5-triethynylbenzene**, 2-bromo-5-(2,5-diphenyloxadiazolyl)benzene, $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$, and CuI in a reaction vessel under an inert atmosphere.
- Add anhydrous toluene and triethylamine.
- Stir the reaction mixture at an elevated temperature until the starting materials are consumed, as monitored by TLC.
- After cooling, work up the reaction mixture by washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

- Purify the resulting solid by column chromatography to yield the desired star-shaped molecule (54% yield).[2]

Visualizations

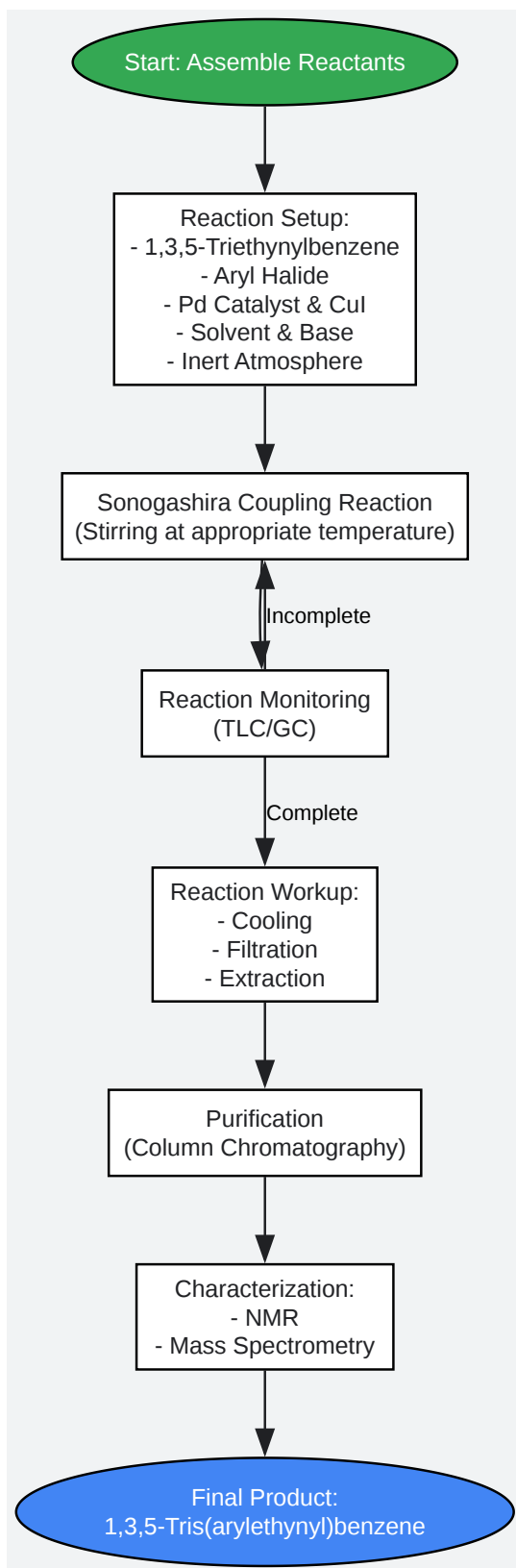
Sonogashira Coupling Reaction Mechanism



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

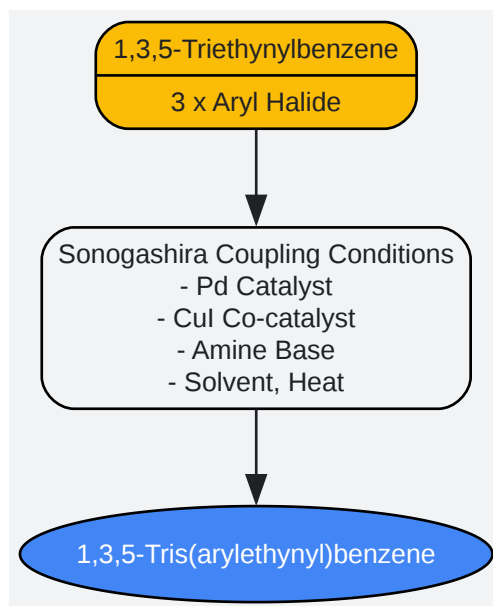
Experimental Workflow for Synthesis of 1,3,5-Tris(arylethynyl)benzenes



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Caption: General workflow for Sonogashira coupling with **1,3,5-triethynylbenzene**.

Logical Relationship of Reactants to Product



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Caption: Reactants and conditions for the target product synthesis.

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